molecular formula C20H22N2O4S B11179266 N-(1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

N-(1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

Cat. No.: B11179266
M. Wt: 386.5 g/mol
InChI Key: QVGSFVSRQMJUQL-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include diazo-coupling, Knoevenagel condensation, and Biginelli reaction. These methods are optimized for high yield and purity, and may involve the use of microwave irradiation and one-pot multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, chloroform, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield benzothiazole-2-carboxylic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of bacterial enzymes, leading to the death of bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide include other benzothiazole derivatives such as:

Uniqueness

This compound is unique due to its specific structure, which includes the triethoxybenzamide moiety. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

InChI

InChI=1S/C20H22N2O4S/c1-4-24-15-11-13(12-16(25-5-2)18(15)26-6-3)19(23)22-20-21-14-9-7-8-10-17(14)27-20/h7-12H,4-6H2,1-3H3,(H,21,22,23)

InChI Key

QVGSFVSRQMJUQL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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